molecular formula C10H7ClN2O B8719231 2-(2-Chlorophenyl)imidazole-4-carbaldehyde

2-(2-Chlorophenyl)imidazole-4-carbaldehyde

Cat. No.: B8719231
M. Wt: 206.63 g/mol
InChI Key: ZEODDIHUVAIOTF-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)imidazole-4-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group attached to the imidazole ring, which is further substituted with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)imidazole-4-carbaldehyde typically involves the reaction of 2-chlorobenzaldehyde with imidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)imidazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: 2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid.

    Reduction: 2-(2-chlorophenyl)-1H-imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)imidazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-(2-chlorophenyl)-1H-imidazole-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    2-(2-chlorophenyl)-1H-imidazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Uniqueness

2-(2-Chlorophenyl)imidazole-4-carbaldehyde is unique due to the presence of both the chlorophenyl and aldehyde groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

2-(2-chlorophenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H7ClN2O/c11-9-4-2-1-3-8(9)10-12-5-7(6-14)13-10/h1-6H,(H,12,13)

InChI Key

ZEODDIHUVAIOTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(N2)C=O)Cl

Origin of Product

United States

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